Cas no 902278-83-5 (N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

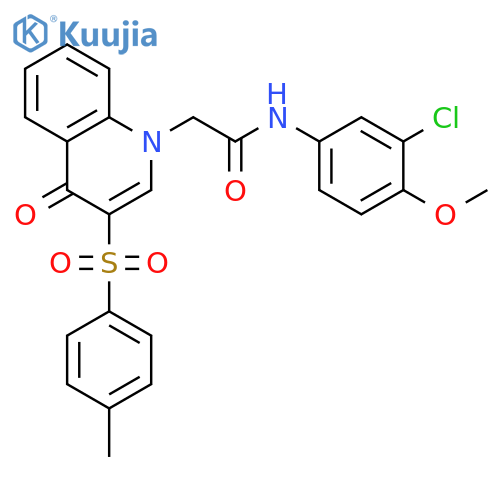

902278-83-5 structure

商品名:N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide

- N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

- 902278-83-5

- N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

- F3407-2098

- VU0626381-1

- N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

- AKOS001820643

-

- インチ: 1S/C25H21ClN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-6-4-3-5-19(21)25(23)30)15-24(29)27-17-9-12-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29)

- InChIKey: HSVICCYDFRFTGD-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(OC)C(Cl)=C1)(=O)CN1C2=C(C=CC=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 496.0859706g/mol

- どういたいしつりょう: 496.0859706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 6

- 複雑さ: 894

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 101Ų

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-2098-20μmol |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-40mg |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-50mg |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-2mg |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-30mg |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-5μmol |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-1mg |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-10μmol |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-5mg |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-2098-25mg |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |

902278-83-5 | 25mg |

$109.0 | 2023-09-10 |

N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

902278-83-5 (N-(3-chloro-4-methoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬